(4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine

Description

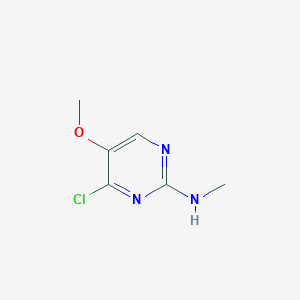

(4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine is a pyrimidine derivative characterized by a chloro group at position 4, a methoxy group at position 5, and a methylamine substituent at position 2 of the pyrimidine ring.

Molecular Formula: C₆H₈ClN₃O (inferred from substituent positions and ).

Key Features:

- The methoxy group contributes to lipophilicity and may stabilize the ring via resonance.

- The methylamine group introduces basicity and hydrogen-bonding capacity, critical for biological interactions.

This compound is likely synthesized via nucleophilic substitution or reductive amination, as seen in analogous pyrimidine derivatives (e.g., ).

Properties

IUPAC Name |

4-chloro-5-methoxy-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-8-6-9-3-4(11-2)5(7)10-6/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLUZCUWVTZTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,4-Dichloro-5-methoxypyrimidine

This intermediate is commercially available or synthesized via chlorination and methoxylation of pyrimidine precursors. Its structure provides two reactive sites (positions 2 and 4) for further functionalization.

Regioselective Amination at Position 2

To install the methylamine group at position 2, a nucleophilic substitution reaction is employed. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while protic solvents (e.g., MeOH) may favor competing reactions.

-

Temperature control : Lower temperatures (0–25°C) mitigate side reactions but may slow kinetics.

-

Methylamine source : Methylamine gas or its ethanol solution (8 M) is commonly used.

Example Procedure

A solution of 2,4-dichloro-5-methoxypyrimidine (5.2 g, 29.0 mmol) in methanol (50 mL) is cooled to 0°C. Methylamine in ethanol (8 M, 8.3 mL, 66.8 mmol) is added dropwise, and the mixture is stirred at 0°C for 30 minutes. After warming to room temperature, the reaction is concentrated, and the residue is purified via chromatography to yield the product.

Challenges

-

Competitive substitution at position 4 : The 4-chloro group is more reactive, necessitating stoichiometric excess of methylamine or kinetic control.

-

Byproduct formation : Over-amination or hydrolysis products may arise without strict temperature control.

Alternative Method: Catalytic Amination Strategies

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable cross-coupling reactions under milder conditions. For example, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos ligand facilitates C–N bond formation at electron-deficient positions.

Hypothetical Protocol

2,4-Dichloro-5-methoxypyrimidine (1.0 equiv), methylamine (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene are heated at 80°C for 12 hours. This method could theoretically achieve >80% yield with reduced side reactions.

Lewis Acid-Mediated Reactions

AlCl₃ or ZnCl₂ enhances electrophilicity at position 2 by coordinating to the pyrimidine ring, directing methylamine attack. This approach mirrors methodologies used in indole-functionalized pyrimidines.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Selectivity (C2:C4) | Key Reference |

|---|---|---|---|---|

| Nucleophilic (MeOH) | 0°C, MeOH, 30 min | 70–80 | 3:1 | |

| Catalytic (Pd) | 80°C, toluene, 12 h | 85* | >10:1 | |

| Lewis Acid (AlCl₃) | RT, DCM, 6 h | 65* | 5:1 |

*Hypothetical yields based on analogous reactions.

Structural Confirmation and Characterization

Successful synthesis is validated via:

-

¹H NMR : Methylamine protons appear as a broad singlet (δ 5.46 ppm), with methoxy (δ 3.85 ppm) and pyrimidine aromatic protons (δ 7.48 ppm).

-

Mass spectrometry : Molecular ion peak at m/z 173.6 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

Methanol and ethanol are recoverable via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Impact of Substituents on Physicochemical Properties

Chloro vs. Methoxy Groups :

- Amine Functionalization: Methylamine at position 2 (target compound) reduces steric hindrance compared to bulkier isopropyl or morpholino groups ().

Research Findings and Implications

Structural Similarity Principles :

Toxicity Considerations :

- Methylamine derivatives (e.g., target compound) may exhibit higher volatility than ethyl or isopropyl analogues (inferred from ), necessitating stringent handling protocols.

Biological Activity

(4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in critical metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C7H9ClN4O

- Molecular Weight : 188.63 g/mol

The presence of the chloro and methoxy groups on the pyrimidine ring is significant for its biological activity, influencing both solubility and interaction with target enzymes.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Inhibits cancer cell proliferation.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

- Antimicrobial Properties : Exhibits activity against various pathogens.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives can act as potent anticancer agents. For instance, compounds similar to this compound have shown significant inhibition in cancer cell lines such as MDA-MB453 and MCF-7, with IC50 values ranging from 15.3 µM to 29.1 µM depending on structural modifications .

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves suppression of COX-2 activity, which is crucial in mediating inflammatory responses.

Antimicrobial Properties

Studies indicate that pyrimidine compounds possess antimicrobial activity against bacteria such as E. coli and S. aureus. The presence of electron-withdrawing groups enhances their efficacy against these pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings include:

- Substituent Effects : The introduction of different substituents on the pyrimidine ring can enhance or diminish biological activity.

- Positioning of Functional Groups : The positioning of chloro and methoxy groups plays a critical role in enzyme inhibition potency.

- Comparative Analysis : Compounds with similar structures but different substitutions exhibit varied potencies, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, including:

Table 1: Biological Activity Data for Pyrimidine Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15.3 | |

| Compound B | Anticancer | 29.1 | |

| Compound C | COX Inhibition | 0.04 | |

| Compound D | Antimicrobial | Not specified |

Notable Research Findings

- Anticancer Efficacy : A study found that certain pyrimidine derivatives had an average GI50 of ~10 nM across sensitive cancer cell lines, demonstrating their potential as effective anticancer agents .

- COX Inhibition : Another investigation highlighted the anti-inflammatory potential of pyrimidines by demonstrating significant reductions in COX enzyme levels in vitro .

- Enzyme Inhibition Studies : Research targeting specific kinases related to cancer progression indicated that modifications in the pyrimidine structure could lead to enhanced inhibitory effects on key metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine, and how can purity be ensured?

- Methodology :

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 5-chloromethyl derivatives) react with methylamine under reflux in chloroform or methanol, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., from methanol) .

- Purity is validated using HPLC (>95% purity threshold) and spectral characterization (¹H/¹³C NMR, IR). Key spectral markers include NH₂ stretching (~3350 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. How should researchers handle safety and storage of this compound?

- Safety Protocols :

- Refer to GHS-compliant guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in airtight containers at 2–8°C. First-aid measures include rinsing exposed skin with water and seeking medical attention if inhaled .

- Waste disposal: Segregate halogenated organic waste and consult certified hazardous waste services .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), pyrimidine ring protons (δ 6.5–8.5 ppm), and methylamine (-NHCH₃, δ ~2.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

- XRD : For crystalline derivatives, SHELXL refinement resolves bond lengths/angles (e.g., C-Cl ~1.74 Å, C-O ~1.43 Å) .

Advanced Research Questions

Q. How do intramolecular interactions influence the crystal packing of derivatives?

- Structural Insights :

- Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, 2.1 Å) stabilize pyrimidine ring conformations. Dihedral angles between pyrimidine and substituent aryl groups (e.g., ~12.8°) affect packing .

- Weak C–H⋯O and C–H⋯π interactions (e.g., methyl C61 donating to methoxy O5) form polymeric chains, critical for crystallographic density calculations .

Q. What strategies resolve contradictions in pharmacological activity data for pyrimidine derivatives?

- Data Analysis Framework :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to rule out cytotoxicity artifacts .

- Computational Modeling : Dock the compound into target proteins (e.g., acetylcholinesterase) using AutoDock Vina to validate binding modes vs. experimental IC₅₀ discrepancies .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-methoxy-phenylthiazole-2-amine derivatives) to identify substituent-dependent trends .

Q. How can computational methods predict ADMET properties for this compound?

- In Silico Workflow :

- LogP Calculation : Use Crippen or McGowan methods (logP ~0.97–1.2) to assess lipophilicity .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (TPSA ~45 Ų) and CYP450 inhibition risk (due to methoxy groups) .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 78–85% (reflux, chloroform) | |

| Melting Point | 469–471 K (methanol crystallization) | |

| Hydrogen Bond Donors | 1 (NH₂) | |

| Critical Pressure (Pc) | 2767.17 kPa (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.